![molecular formula C19H23N5OS B4972038 N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4972038.png)
N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, commonly known as APET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APET belongs to the class of adamantane derivatives and is a thioacetamide compound.
Mecanismo De Acción
The exact mechanism of action of APET is not yet fully understood. However, it is believed that APET exerts its therapeutic effects by modulating the activity of various neurotransmitters and receptors in the brain. APET has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. This leads to a decrease in neuronal excitability and helps in the treatment of neurological disorders.
Biochemical and Physiological Effects:
APET has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. APET has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. Furthermore, APET has been shown to have antioxidant properties and can scavenge free radicals in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of APET is its low toxicity and high selectivity. APET has been shown to have minimal side effects and can be used in a wide range of experimental settings. However, one of the limitations of APET is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of APET. One of the areas of interest is the potential use of APET in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Furthermore, APET can be studied for its potential use as an antimicrobial agent. Another area of interest is the development of novel synthetic routes for the production of APET, which can improve its solubility and bioavailability.
Conclusion:
APET is a promising chemical compound that has shown potential therapeutic applications in various fields of scientific research. Its low toxicity, high selectivity, and minimal side effects make it an attractive candidate for further study. The development of novel synthetic routes and the study of its potential use in the treatment of neurodegenerative disorders and as an antimicrobial agent are some of the future directions for the study of APET.
Métodos De Síntesis
The synthesis of APET involves the reaction between 1-phenyl-1H-tetrazole-5-thiol and N-1-adamantyl-2-bromoacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The resulting product is then purified using column chromatography to obtain pure APET.
Aplicaciones Científicas De Investigación
APET has shown potential therapeutic applications in various fields of scientific research. It has been studied extensively for its anti-inflammatory, analgesic, and anticonvulsant properties. APET has also shown promising results in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Furthermore, APET has been studied for its antimicrobial properties and has shown potential as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c25-17(20-19-9-13-6-14(10-19)8-15(7-13)11-19)12-26-18-21-22-23-24(18)16-4-2-1-3-5-16/h1-5,13-15H,6-12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFLHKZQPYROIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NN=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Adamantyl)-2-((1-phenyl-1H-tetraazol-5-YL)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)propyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4971957.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B4971958.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4971964.png)
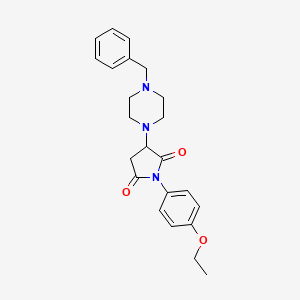
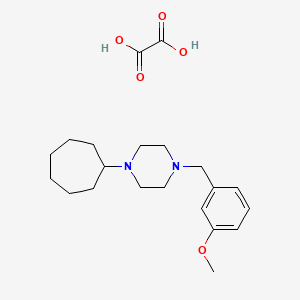
![5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4971985.png)
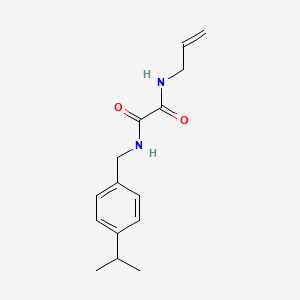
![4,4'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4971994.png)
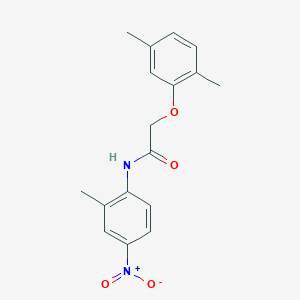
![6-(4-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4972004.png)
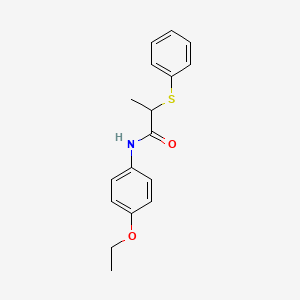
![5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972030.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B4972051.png)